D-JBD19

Description

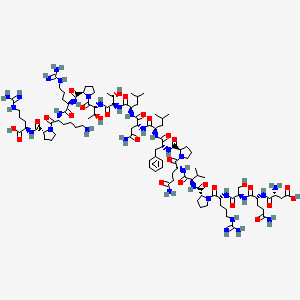

The compound "(2R)-2-[[(2R)-1-[(2R)-6-amino-2--5-carbamimidamidopentanoic acid" is a highly complex peptide derivative characterized by its stereospecific (2R) configurations, multiple carbamimidamide (amidine) groups, and recurring pyrrolidine-2-carbonyl motifs. The compound’s extensive branching and hydroxyl groups further imply solubility in aqueous environments, a critical feature for bioavailability.

Properties

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-JBD19 involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process typically involves the following steps:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

D-JBD19 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable peptide structure.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: Mixtures containing TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The major product of these reactions is the peptide this compound itself, with high purity achieved through purification steps such as high-performance liquid chromatography (HPLC) .

Scientific Research Applications

D-JBD19 has been extensively studied for its neuroprotective properties. It has shown promise in protecting neurons from ischemic damage, making it a potential therapeutic agent for conditions such as stroke. Research has demonstrated that this compound can reduce neuronal damage when administered intracerebroventricularly following ischemic events .

In addition to its neuroprotective effects, this compound is used in various research applications to study the mechanisms of neuronal injury and protection. It serves as a valuable tool in understanding the pathways involved in neuroprotection and the potential for therapeutic intervention .

Mechanism of Action

D-JBD19 exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) pathway. This pathway is involved in the cellular response to stress and is known to play a role in neuronal apoptosis. By inhibiting JNK, this compound helps to prevent the activation of apoptotic pathways, thereby protecting neurons from damage .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Stereochemistry : Exclusive 2R configurations at chiral centers, ensuring specific three-dimensional folding.

- Functional Groups : Carbamimidamide (-C(NH₂)NH₂) groups, hydroxyl (-OH) substituents, and pyrrolidine rings.

- Backbone Complexity: A 20+ residue peptide chain with alternating amino acid derivatives (e.g., 4-methylpentanoyl, 3-phenylpropanoyl).

Comparison with Peptide-Based Amidines

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound shares functional similarities with the (2S)-isomer in , but its 2R stereochemistry and hydroxyl-rich backbone may confer distinct binding kinetics .

- Unlike nitroso compounds (), which are small and planar, the target’s peptide backbone allows for multi-site interactions, reducing off-target effects .

Functional and Mechanistic Insights

Electronic and Steric Properties

- Van der Waals Interactions: The compound’s bulky side chains (e.g., 4-methylpentanoyl) create a large molecular surface area, enhancing van der Waals interactions with hydrophobic pockets in target proteins .

- Electronic Effects : Amidines contribute to a high positive charge density, favoring binding to anionic substrates like heparan sulfate or DNA .

Comparison with Marine Actinomycete Metabolites ()

Marine actinomycete-derived peptides often feature cyclic structures (e.g., salternamides) but lack the amidine modifications seen in the target compound. This difference may limit their utility in high-specificity applications compared to the target’s charge-mediated binding .

Biological Activity

The compound is a complex peptide with multiple functional groups and potential biological activities. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by a long and intricate structure composed of multiple amino acids and functional groups, including:

- Amino acids : Several amino acids are present, including arginine, lysine, and phenylalanine, which are known for their roles in protein synthesis and enzyme activity.

- Functional groups : The presence of hydroxyl, carboxyl, and amine groups suggests potential interactions with biological receptors and enzymes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, peptides that mimic the structure of natural substrates often inhibit enzymes by competing for the active site. This mechanism can be particularly relevant in treating diseases where enzyme activity is dysregulated.

2. Receptor Binding

The structural complexity allows for potential binding to various receptors. Peptides can modulate receptor activity, influencing pathways such as cell signaling and gene expression. This modulation can lead to therapeutic effects in conditions like cancer or metabolic disorders.

1. Antitumor Activity

Some studies have shown that peptides with similar configurations exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The intricate structure may enhance binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

Peptides often possess antimicrobial activity due to their ability to disrupt bacterial membranes. Compounds resembling this structure could potentially serve as novel antibiotics or antimicrobial agents against resistant strains.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored a series of peptides similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related peptides on dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. The findings demonstrated that modifications in peptide structure led to enhanced inhibitory potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.